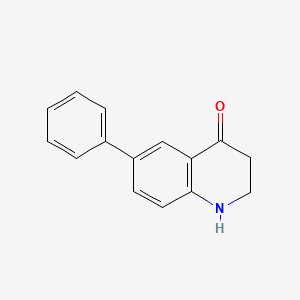

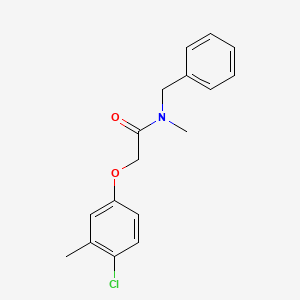

![molecular formula C17H19N3S B5579359 2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)

2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves complex reactions that lead to the formation of novel heterocyclic systems. For example, Bremner et al. (1988) detailed the synthesis of derivatives within the benzo[cyclohepta]thieno[pyridine] system, showcasing methods that could be relevant to synthesizing the compound (Bremner, Browne, Engelhardt, Hyland, James, & White, 1988). The synthesis often involves cyanogen bromide-induced ring cleavage and other complex reactions that yield such heterocyclic compounds.

Molecular Structure Analysis

The determination of molecular structures of similar compounds has been achieved through X-ray crystallography, as demonstrated by Moustafa and Girgis (2007) (Moustafa & Girgis, 2007). These analyses provide insights into the molecular configuration, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior and potential reactivity.

Chemical Reactions and Properties

Reactivity studies on related heterocyclic compounds reveal a variety of chemical behaviors. Abdel-rahman et al. (2003) explored reactions of 2-functionalized 3-amino-4-aryl-6-(2'-thienyl)-thieno[pyridines], leading to the synthesis of new fused tetracyclic systems (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003). These studies highlight the versatility and reactivity of the thieno[pyridine] backbone, which is closely related to the compound of interest.

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are determined through experimental studies. For instance, the crystal and molecular structure analysis by Ganapathy et al. (2015) provides a basis for understanding the physical characteristics of related compounds (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are essential for the functionalization and application of these compounds. Studies by Elewa et al. (2021) on the synthesis, characterization, and reactivity of new pyridines derived from thienyl pyridine carbonitrile shed light on the potential chemical behaviors of related structures (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of this compound and its derivatives in synthesizing a wide range of heterocyclic compounds. For instance, El-Essawy et al. (2010) explored the synthesis of fused heterocycles based on thieno[2,3-b]pyridine, revealing their potential antimicrobial activity. These derivatives were synthesized through reactions with ethylenediamine and triethyl orthoformate, followed by cyclocondensation with commercially available reactants, underscoring the versatility of these compounds in creating new heterocycles with potential antimicrobial and antifungal applications (El-Essawy et al., 2010).

Antiproliferative and Anticancer Activities

Another significant area of application is in anticancer research. Mohareb and Abdo (2022) synthesized derivatives starting from 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, leading to compounds showing cytotoxicity against various cancer cell lines, including prostate cancer cells. These findings indicate the potential of these compounds in developing new anticancer agents (Mohareb & Abdo, 2022).

Antifibrotic Evaluation

The synthesis and evaluation of derivatives for their antifibrotic activity have also been explored. Ismail and Noaman (2005) reported on the synthesis of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their evaluation for antifibrotic activity. Some of these synthesized compounds exhibited potent antifibrotic activity, suggesting their potential therapeutic applications in treating fibrotic diseases (Ismail & Noaman, 2005).

Antimicrobial and Antifungal Properties

The compound and its derivatives have been investigated for their antimicrobial and antifungal properties. Various studies have synthesized new heterocyclic compounds incorporating the thieno[2,3-b]pyridine moiety, demonstrating significant antimicrobial and antifungal activities. These activities highlight the potential of these compounds in developing new antimicrobial and antifungal agents, contributing to the fight against resistant microbial strains (El-Essawy et al., 2010).

properties

IUPAC Name |

2-amino-4-(5-ethylthiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S/c1-2-11-8-9-15(21-11)16-12-6-4-3-5-7-14(12)20-17(19)13(16)10-18/h8-9H,2-7H2,1H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWBEXDTNPAHOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(5-ethyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

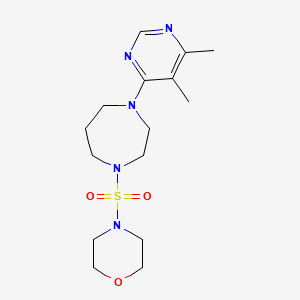

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)

![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)

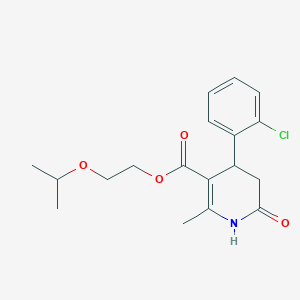

![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)

![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)

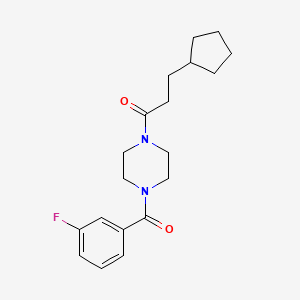

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)